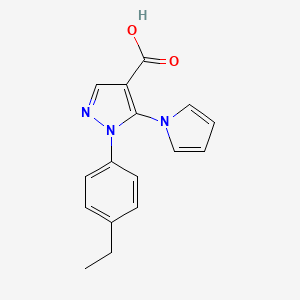
1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrrole ring . Pyrrole is a heterocyclic aromatic organic compound, and it is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a basic molecule that can be viewed as a secondary amine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole compounds can be synthesized through several methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including the pyrrole ring, the ethylphenyl group, and the carboxylic acid group. The pyrrole ring is a five-membered aromatic ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions. They can react with electrophiles to give products resulting from substitution at the 2-position . The reactivity of pyrrole can be explained in terms of its aromaticity .Applications De Recherche Scientifique
Synthetic Pathways and Intermediate Formation
The compound 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, while not directly mentioned, is closely related to various pyrazole derivatives synthesized for studying their chemical properties and potential applications. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to selectively form 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles under specific conditions, showcasing the versatility of pyrazole compounds in organic synthesis and potential medicinal chemistry applications (Mikhed’kina et al., 2009).
Heterocyclic Chemistry and Cyclization Reactions
In another related study, the cyclization of pyrrolidinocarboxamide derivatives of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid led to the formation of imminium salts, which were transformed into corresponding ketones. This study highlights the synthesis pathways that lead to the creation of complex heterocyclic systems, which are often explored for their biological activities (Massa et al., 1990).
Antimicrobial Activity
The synthesis of pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines from 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide demonstrates the potential for these compounds in antimicrobial applications. The subsequent reaction with alcohols and amines to afford carbamates and urea derivatives, followed by cyclodehydration, shows the intricate chemistry that enables the exploration of these compounds' biological activities (Farghaly & El-Kashef, 2005).
Chemical Sensor Development
A novel colorimetric chemosensor based on a hybrid hydrazo/azo dye system of pyrrolinone ester and azo-pyrazole moieties was synthesized, demonstrating the utility of pyrazole derivatives in detecting metal ions such as Cu2+, Zn2+, and Co2+. This research opens pathways for the development of new chemical sensors with high sensitivity and selectivity (Aysha et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-12-5-7-13(8-6-12)19-15(18-9-3-4-10-18)14(11-17-19)16(20)21/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUVLOFPSISKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2808899.png)
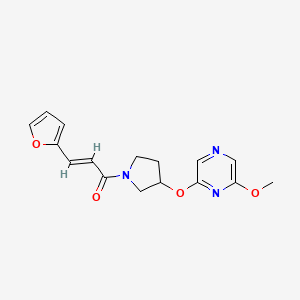
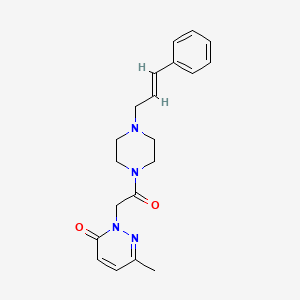
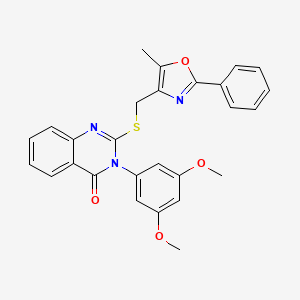
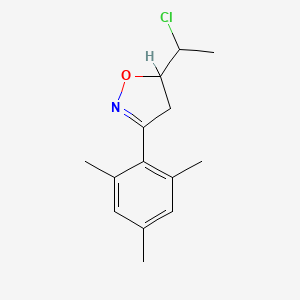
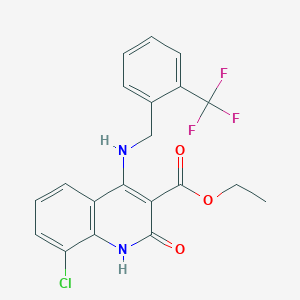
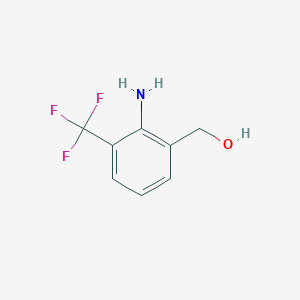
![(2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid](/img/structure/B2808908.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2808910.png)
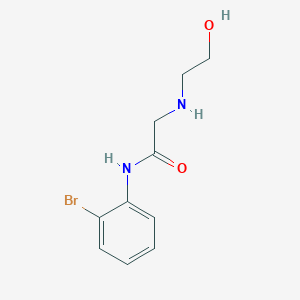
![(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2808913.png)

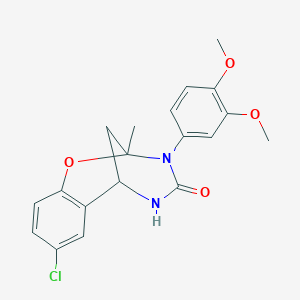
![2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide](/img/structure/B2808921.png)